1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of methoxy and methyl groups on one phenyl ring and a nitro group on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-methoxy-4-methylbenzaldehyde with 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation is a common method used in the synthesis of chalcones on an industrial scale. The reaction conditions can be optimized for large-scale production by adjusting the concentration of reactants, temperature, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The presence of functional groups such as the nitro group and the methoxy group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
1-(2-Methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcones that have different substituents on the phenyl rings. Similar compounds include:
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Contains a hydroxyl group instead of a methoxy group.
1-(2-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Lacks the methyl group on the phenyl ring.
1-(2-Methoxy-4-methylphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
137929-89-6 |
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Molecular Formula |
C17H15NO4 |
Molecular Weight |
297.30 g/mol |
IUPAC Name |
1-(2-methoxy-4-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15NO4/c1-12-3-9-15(17(11-12)22-2)16(19)10-6-13-4-7-14(8-5-13)18(20)21/h3-11H,1-2H3 |
InChI Key |
KQTKKPPTIJXNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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